molecular formula C16H18N2O2 B2505882 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile CAS No. 1427788-86-0

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2505882
CAS No.: 1427788-86-0
M. Wt: 270.332
InChI Key: PVFZSXYJGQUZPU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile is a complex organic compound that features a morpholine ring and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the acylation of morpholine with 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride, followed by the introduction of a nitrile group. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The tetrahydronaphthalene moiety can be oxidized to form naphthalene derivatives.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Naphthalene derivatives.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydronaphthalene-2-carbonyl chloride: A precursor in the synthesis of the target compound.

    Morpholine-3-carbonitrile: A related compound with similar structural features.

Uniqueness

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile is unique due to its combined structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-10-15-11-20-8-7-18(15)16(19)14-6-5-12-3-1-2-4-13(12)9-14/h5-6,9,15H,1-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFZSXYJGQUZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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